N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

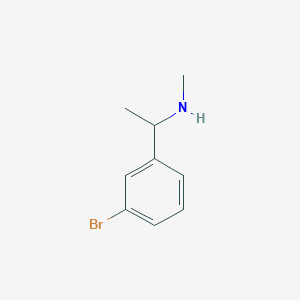

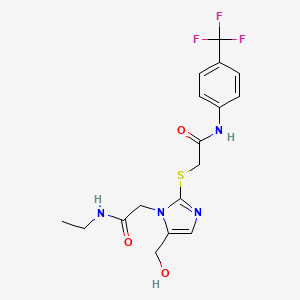

“N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine” is a hypothetical organic compound. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “N2-(sec-butyl)” part suggests a sec-butyl group attached to one of the nitrogen atoms in the ring. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyrimidine ring. The “2,4-diamine” suggests amino groups (-NH2) attached to the 2nd and 4th carbons of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the specified positions. The sec-butyl group would likely cause the molecule to be chiral .Chemical Reactions Analysis

As a nitrogen-containing compound, “this compound” would likely participate in a variety of chemical reactions. The presence of the nitro group could make it a potential participant in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups .Applications De Recherche Scientifique

DNA Damage Characterization

Research has investigated the DNA damage induced by reactive metabolites of nitrosamines, which are structurally related to N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine. These studies help in understanding the carcinogenic potential of certain chemicals and their interaction with genomic DNA, thereby contributing to cancer research and toxicology (Cloutier et al., 2001).

Development of CDK2 Inhibitors

Research on pyrimidines, including those with nitro and alkyl substitutions, has led to the development of potent CDK2 inhibitors. These studies are crucial for the development of cancer therapies, as CDK2 is involved in cell cycle regulation. The structure-activity relationships explored in these studies highlight the importance of nitroso and alkyl substituents for inhibitory activity (Marchetti et al., 2010).

Ring Transformation Studies

Investigations into the reactivity of nitropyrimidines have provided valuable insights into ring transformation reactions. These studies are fundamental to synthetic chemistry, offering pathways to synthesize diverse pyridine derivatives from pyrimidine precursors. Such transformations are essential for the development of new materials, pharmaceuticals, and chemicals (Nishiwaki et al., 2003).

Luminescent Metal-Organic Frameworks (MOFs)

Research on the structural diversity in luminescent MOFs, utilizing nitro and alkyl-substituted linkers, demonstrates the potential of such compounds in selective detection applications. These frameworks are used in sensing applications, highlighting the role of nitro-substituted compounds in the development of advanced materials (Chakraborty et al., 2019).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine” would require appropriate safety precautions. The nitro group in particular could potentially make the compound reactive and possibly explosive. It’s important to refer to the relevant safety data sheets for specific safety and hazard information .

Propriétés

IUPAC Name |

2-N-butan-2-yl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-5(2)11-8-10-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSUVWOAMNDHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)

methanamine](/img/structure/B2870038.png)

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)